molecular formula C16H12ClN3O6S B5032099 2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B5032099
M. Wt: 409.8 g/mol
InChI Key: XCEUBSIIWZHEFD-UHFFFAOYSA-N
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Description

2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound that features a combination of chloro, methoxy, nitro, and carbamothioylamino functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by chlorination to add the chloro substituent. The resulting intermediate is then subjected to a series of reactions to introduce the carbamothioylamino group and finally, the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as Raney nickel or palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as Raney nickel, palladium on carbon, and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Substitution: Substitution of the chloro group can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be investigated for potential therapeutic applications.

    Medicine: The compound could be explored for its potential use in drug development.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the methoxy and carbamothioylamino groups.

    4-Chloro-2-methoxybenzoic acid: Contains the chloro and methoxy groups but lacks the nitro and carbamothioylamino groups.

    2-(4-Chloro-3-nitrobenzoyl)benzoic acid: Similar structure but lacks the methoxy and carbamothioylamino groups.

Uniqueness

2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O6S/c1-26-13-5-2-8(6-12(13)20(24)25)14(21)19-16(27)18-9-3-4-10(15(22)23)11(17)7-9/h2-7H,1H3,(H,22,23)(H2,18,19,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUBSIIWZHEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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